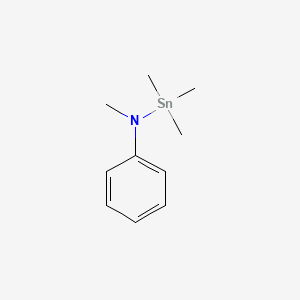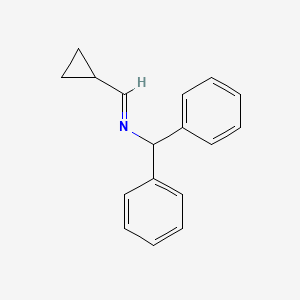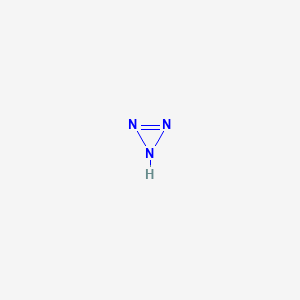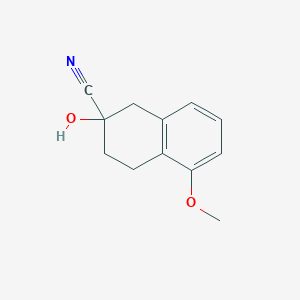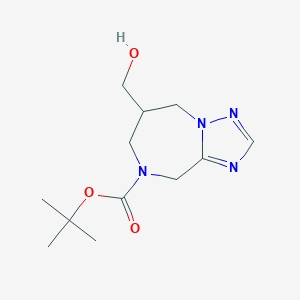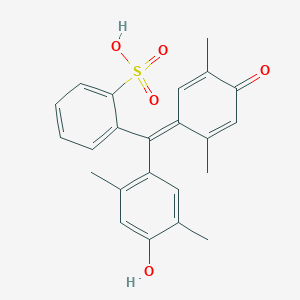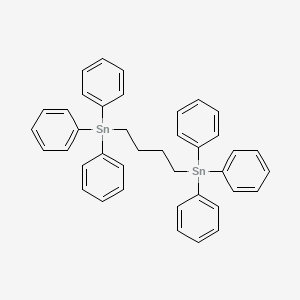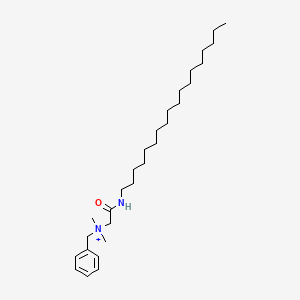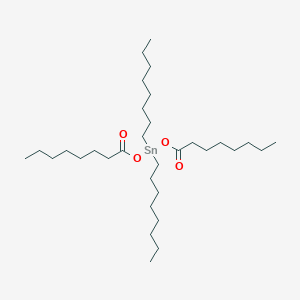
Bis(octanoyloxy)(dioctyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(octanoyloxy)(dioctyl)stannane is an organotin compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two octanoyloxy groups and two dioctyl groups attached to a central tin atom. Organotin compounds like this compound are widely used as catalysts, stabilizers, and intermediates in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(octanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with octanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Bis(octanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The octanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis(octanoyloxy)(dioctyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, esterification, and transesterification processes.
Biology: The compound is studied for its potential use in biological systems, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the manufacture of polyurethane foams and coatings.
Mecanismo De Acción
The mechanism of action of bis(octanoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular membranes, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including cytotoxicity and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Dioctyltin dilaurate: Another organotin compound with similar catalytic properties.
Dioctyltin bis(stearoyloxy)stannane: Similar structure but with stearoyloxy groups instead of octanoyloxy groups.
Dioctyltin bis(coco acyloxy)stannane: Contains coco acyloxy groups, used in similar applications.
Uniqueness: Bis(octanoyloxy)(dioctyl)stannane is unique due to its specific octanoyloxy groups, which provide distinct reactivity and solubility properties. This makes it particularly effective in certain catalytic and stabilization applications compared to its analogs.
Propiedades
Número CAS |
4771-86-2 |
|---|---|
Fórmula molecular |
C32H64O4Sn |
Peso molecular |
631.6 g/mol |
Nombre IUPAC |
[octanoyloxy(dioctyl)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-5-7-8-6-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
JLAQQAHTMTVSEW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


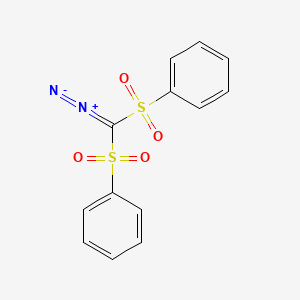
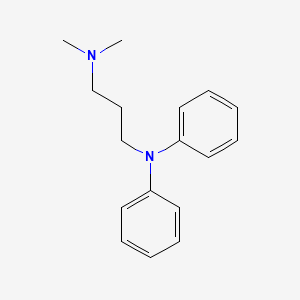
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
